2-[(3-fluorophenyl)amino]-N-methylacetamide
Overview
Description
Scientific Research Applications
Synthesis of Key Intermediates
Acetamides, including structures similar to "2-[(3-fluorophenyl)amino]-N-methylacetamide," are key intermediates in the synthesis of various pharmaceutical compounds. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, involves processes that might share similarities with the synthesis pathways of compounds related to "this compound" (Qiu et al., 2009).
Biological Effects and Toxicology
The biological effects and toxicology of acetamide derivatives have been reviewed, providing insights into their commercial importance and the biological consequences of exposure. This information is crucial for understanding the safety profile of new chemical entities with similar structures (Kennedy, 2001).
Antidepressant Potential
Research into AMPA receptor agonists for depression treatment highlights the therapeutic potential of compounds that modulate glutamatergic transmission, similar to how "this compound" might be envisioned to have applications in neuropsychiatric disorders (Yang et al., 2012).
Fluorescent Chemosensors
Compounds based on specific structural motifs, including those similar to "this compound," are utilized in the development of fluorescent chemosensors. These chemosensors are designed for the detection of various analytes, demonstrating the versatility of acetamide derivatives in analytical chemistry (Roy, 2021).
Advanced Prostatic Cancer Therapy
Flutamide, a nonsteroidal antiandrogen with a chemical structure related to acetamides, is used in the treatment of advanced prostatic cancer. Studies on flutamide and its polymeric nanoparticles emphasize the pharmacological importance of acetamide derivatives in oncology (Brogden & Clissold, 1989; Rao & Kumar, 2021).
Properties
IUPAC Name |
2-(3-fluoroanilino)-N-methylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c1-11-9(13)6-12-8-4-2-3-7(10)5-8/h2-5,12H,6H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPYJXNOMGWTMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CNC1=CC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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